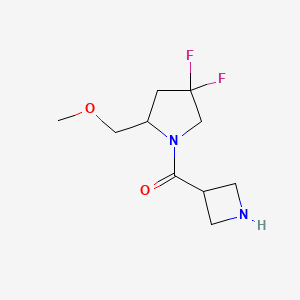
Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone
説明
科学的研究の応用
Drug Development
This compound’s structure, featuring both azetidine and pyrrolidine rings, makes it a valuable scaffold in drug discovery. The pyrrolidine ring, in particular, is a common feature in biologically active compounds due to its non-planarity and ability to contribute to stereochemistry, which is crucial for binding to enantioselective proteins . This structural aspect can be exploited to design new drug candidates with varied biological profiles.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structural properties and reactivity allow chemists to construct complex molecules that can be used in various synthetic applications. The presence of difluoro and methoxymethyl groups offers potential reactivity sites for further functionalization.
Medicinal Chemistry Studies
In medicinal chemistry, the compound’s stereochemistry and the presence of multiple heterocyclic rings provide a rich framework for structure-activity relationship (SAR) studies. Researchers can investigate how different stereoisomers and spatial orientations of substituents affect the biological activity of drug candidates .
Anticancer Research
Compounds with azetidine and pyrrolidine rings have shown potential in anticancer research. They can be designed to target specific cancer cell lines, and their efficacy can be evaluated using various in vitro models. The compound’s structural features may contribute to its potential selectivity and potency against cancer cells .
Antimicrobial Applications
The structural complexity of this compound provides a platform for developing new antimicrobial agents. By modifying the core structure, researchers can synthesize derivatives with potential activity against a range of bacterial and fungal pathogens .
Antioxidant Potential
The compound’s framework can be modified to enhance its antioxidant properties. This application is particularly relevant in the context of oxidative stress-related diseases, where the compound could play a role in mitigating damage caused by free radicals .
Immunostimulating Properties
Derivatives of this compound have been identified as having immunostimulating properties. This application is significant for developing therapies that can enhance the immune system’s response to various diseases .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments like azetidine and pyrrolidine into drug molecules is a strategic approach to modify physicochemical parameters. This can lead to improved ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates, which is a critical aspect of drug development .
特性
IUPAC Name |
azetidin-3-yl-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2/c1-16-5-8-2-10(11,12)6-14(8)9(15)7-3-13-4-7/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYUTCHWCJELGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)C2CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




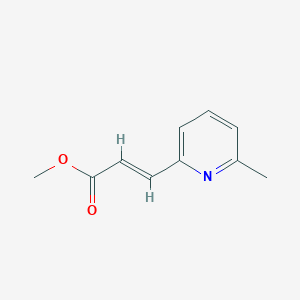
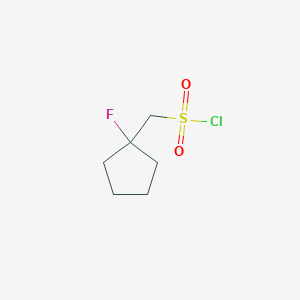
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)
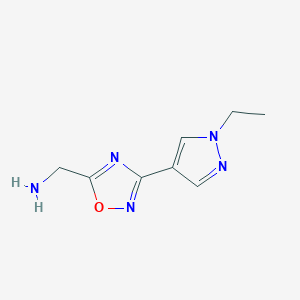

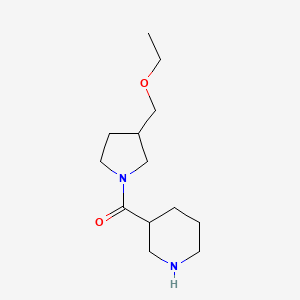
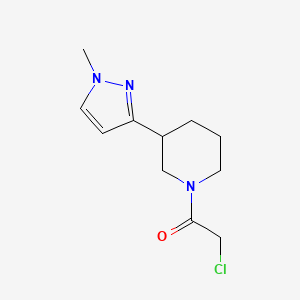


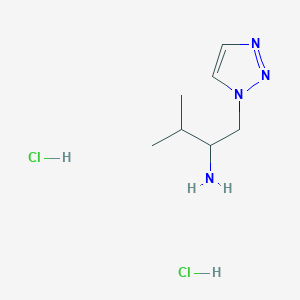
![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)